2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
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Overview
Description
2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound with a unique structure that includes a quinoline moiety, a methoxy group, and a chloroacetyl group
Preparation Methods
The synthesis of 2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Formation of the chloroacetyl group: This is typically done through the reaction of the quinoline derivative with chloroacetyl chloride in the presence of a base like pyridine.
Formation of the sulfanylidenedithiolo group: This involves the reaction of the intermediate with sulfur-containing reagents under specific conditions
Chemical Reactions Analysis
2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives
Scientific Research Applications
2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in chemoproteomic studies to identify and target cysteine residues in proteins
Mechanism of Action
The mechanism of action of 2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chloroacetyl group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar compounds to 2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone include:
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone: This compound has a similar structure but lacks the sulfanylidenedithiolo group, making it less reactive in certain applications.
4-hydroxyquinoline derivatives: These compounds share the quinoline core but have different substituents, leading to variations in their biological activity and chemical reactivity
Properties
Molecular Formula |
C15H14ClNO2S3 |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C15H14ClNO2S3/c1-15(2)13-12(14(20)22-21-13)9-6-8(19-3)4-5-10(9)17(15)11(18)7-16/h4-6H,7H2,1-3H3 |
InChI Key |
UVCKIFBKGSUONQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)CCl)C=CC(=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
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